molecular formula C17H11FO2 B14885455 6-(4-Fluorophenyl)-2-naphthoic acid

6-(4-Fluorophenyl)-2-naphthoic acid

Cat. No.: B14885455
M. Wt: 266.27 g/mol
InChI Key: AGMQZRBHCUYMGO-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-naphthoic acid is a high-purity organic compound with the CAS Registry Number 1113003-22-7 and a molecular weight of 266.27. It is characterized by the molecular formula C 17 H 11 FO 2 . This compound belongs to a class of naphthoic acid derivatives, which are privileged scaffolds in medicinal chemistry research. Structurally related naphthalene compounds have demonstrated significant research value as multi-target agents, showing potent activity as protein kinase inhibitors and histone deacetylase (HDAC) inhibitors in preclinical studies . Such multi-target inhibitory profiles are of high interest for investigating novel therapeutic strategies, particularly in oncology. Furthermore, structurally similar adamantyl-based naphthoic acid derivatives have been explored as potent atypical retinoids with proapoptotic and antiangiogenic activity in cancer cell models, as well as agents for neurological targets . The specific substitution pattern of the 2-naphthoic acid core with a 4-fluorophenyl group at the 6-position makes this molecule a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. The compound is provided for research applications only, including use as a biochemical building block, a reference standard in analytical studies, or a lead compound in the discovery of novel enzyme inhibitors. Key Chemical Data: - CAS Number: 1113003-22-7 - Molecular Formula: C 17 H 11 FO 2 - Molecular Weight: 266.27 This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H11FO2

Molecular Weight

266.27 g/mol

IUPAC Name

6-(4-fluorophenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H11FO2/c18-16-7-5-11(6-8-16)12-1-2-14-10-15(17(19)20)4-3-13(14)9-12/h1-10H,(H,19,20)

InChI Key

AGMQZRBHCUYMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Reaction Overview

The Suzuki-Miyaura reaction couples 6-bromo-2-naphthoic acid (III ) with 4-fluorophenylboronic acid (II ) using palladium catalysis. This method is favored for its high efficiency and compatibility with sensitive functional groups.

Experimental Procedure
  • Reagents :

    • 6-Bromo-2-naphthoic acid (1.0 equiv)
    • 4-Fluorophenylboronic acid (1.2 equiv)
    • Palladium(II) acetate (5 mol%)
    • 1,3-Bis(diphenylphosphino)propane (10 mol%)
    • Sodium carbonate (2.5 equiv)
    • Solvent: Tetrahydrofuran (THF)/water (3:1 v/v)
  • Conditions :

    • Temperature: 80–90°C
    • Duration: 2–4 hours under argon
    • Workup: Acidification (HCl) to pH 2–3, extraction with ethyl acetate, and recrystallization from ethanol/water.
  • Yield : 88–95%.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The carboxylate group remains intact due to its orthogonal reactivity.

Advantages
  • High regioselectivity for the 6-position.
  • Scalable to industrial production.

Decarbonylative Sulfide Synthesis

Reaction Overview

This method involves palladium-catalyzed coupling of 2-naphthoic acid with S-(4-fluorophenyl) benzothioate, followed by decarbonylation to install the 4-fluorophenyl group.

Experimental Procedure
  • Reagents :

    • 2-Naphthoic acid (1.0 equiv)
    • S-(4-Fluorophenyl) benzothioate (1.1 equiv)
    • Palladium(II) acetate (5 mol%)
    • 1,3-Bis(diphenylphosphino)propane (10 mol%)
    • Solvent: Toluene
  • Conditions :

    • Temperature: 160°C
    • Duration: 15 hours
    • Workup: Column chromatography (ethyl acetate/petroleum ether).
  • Yield : 90%.

Mechanistic Insights

The reaction proceeds through thioester activation, palladium-mediated C–S bond cleavage, and decarbonylation to generate the biaryl product. The carboxyl group is retained via chelation-assisted stabilization.

Limitations
  • Requires high temperatures (>150°C).
  • Limited substrate scope compared to Suzuki coupling.

Comparative Analysis of Methods

Parameter Suzuki-Miyaura Decarbonylative Synthesis
Starting Material 6-Bromo-2-naphthoic acid 2-Naphthoic acid
Catalyst Pd(OAc)₂ Pd(OAc)₂
Temperature 80–90°C 160°C
Yield 88–95% 90%
Scalability Industrial-friendly Lab-scale
Functional Group Tolerance High Moderate

Alternative Methods

Ullmann Coupling

Ullmann-type couplings using copper catalysts and 4-fluoroiodobenzene have been explored for analogous naphthoic acids but suffer from lower yields (50–60%) and longer reaction times (>24 hours).

Purification and Characterization

  • Recrystallization : Ethanol/water (7:3 v/v) yields pure product as white crystals.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 8.46 (s, 1H, ArH), 7.93–7.72 (m, 4H, ArH), 7.13 (m, 2H, ArH), 12.82 (s, 1H, COOH).
    • ¹³C NMR : δ 172.1 (COOH), 162.3 (C-F), 134.2–115.7 (ArC).

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-naphthoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

6-(4-Fluorophenyl)-2-naphthoic acid is an aromatic compound used in pharmaceutical development as a lead compound in drug design. It features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.

Applications

  • Pharmaceutical Development 6-(4-Fluorophenyl)-2-naphthoic acid can undergo coupling reactions such as the Suzuki reaction, which involves the formation of carbon-carbon bonds using boronic acids. It exhibits potential biological activity, particularly as an antagonist for specific G protein-coupled receptors (GPCRs). Molecular docking studies indicate that the compound can effectively bind to specific sites on GPCRs, potentially leading to altered receptor signaling pathways, making it a candidate for further pharmacological evaluation.
  • P2Y14R Antagonist Alicyclic ring size variation of 4-phenyl-2-naphthoic acid derivatives can act as a selective P2Y14R antagonist . P2Y14R antagonists could potentially be useful for the treatment of inflammation, kidney disease, asthma, diabetes, obesity, chronic pain, and gout .
  • Raw Material 6-bromo-2-naphthoic acid can be used as a raw material for pharmaceuticals and agricultural chemicals .

Structural Similarities

Several compounds share structural similarities with 6-(4-Fluorophenyl)-2-naphthoic acid.

Compound NameStructural FeaturesBiological Activity
4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acidFluorophenyl and dimethoxy groupsPotential antibacterial activity
7-Methoxy-2-naphthoic AcidMethoxy group onlyAntibacterial
5-Fluoro-2-naphthoic AcidFluorine at different positionAntibacterial
Naphthalenesulfonic Acid DerivativesVaries widely in functional groupsVaries; often used in dyes

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical profiles of 2-naphthoic acid derivatives are heavily influenced by substituents at the 6-position. Key structural analogs include:

Compound Name Substituent Key Structural Feature
6-(4-Fluorophenyl)-2-naphthoic acid (hypothetical) 4-Fluorophenyl Electron-withdrawing fluorine atom
Adapalene 3-(1-Adamantyl)-4-methoxyphenyl Bulky adamantyl group; methoxy donor
CD417 3-tert-Butyl-4-methoxyphenyl Steric tert-butyl; methoxy donor
6-(4-Methoxyphenyl)-2-naphthoic acid 4-Methoxyphenyl Methoxy donor; planar aromatic ring
6-Hydroxy-2-naphthoic acid Hydroxy Polar hydroxyl group

Physicochemical Properties

A comparative analysis of melting points, molecular weights, and solubility is summarized below:

Compound Name Molecular Weight Melting Point (°C) Solubility Trends Reference
Adapalene 412.5 320–322 Low aqueous solubility
CD417 324.4 Not reported Likely hydrophobic
6-(4-Methoxyphenyl)-2-naphthoic acid 278.3 Not reported Moderate in organic solvents
6-Hydroxy-2-naphthoic acid 188.18 Not reported Higher polarity due to –OH
(E)-6-(Pent-1-en-1-yl)-2-naphthoic acid (12a) 268.3 157–160 Soluble in polar aprotic solvents

The high melting point of adapalene (320–322°C) reflects its crystalline stability, attributed to the rigid adamantyl group. In contrast, alkenyl-substituted analogs like 12a exhibit lower melting points due to reduced molecular rigidity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-Fluorophenyl)-2-naphthoic acid?

Methodological Answer: The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example:

  • Ester Hydrolysis: Use LiOH or NaOH in a THF/water or dioxane/water mixture at 65°C for 6–24 hours to hydrolyze methyl or ethyl esters. Monitor reaction completion via TLC .
  • Purification: After acidification (e.g., HCl), precipitate the product and recrystallize from xylenes or ethanol to achieve high purity (>95%). Melting points (157–230°C) and NMR/MS data validate structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the naphthoic acid backbone and fluorophenyl substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns. For example, a molecular ion at m/z 280.06 corresponds to C17_{17}H11_{11}FO2_2 .

Q. How can researchers assess solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility Testing: Dissolve the compound in DMSO (10–50 mM stock) and dilute in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS). Note discrepancies due to solvent polarity and purity .
  • Stability: Conduct HPLC analysis under varying pH (2–9) and temperatures (4–37°C) to evaluate degradation over 24–72 hours .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence retinoic acid receptor (RAR) subtype selectivity compared to other analogs?

Methodological Answer:

  • Receptor Binding Assays: Use recombinant RAR-α, -β, and -γ proteins to measure binding affinity (Ki_i). Compare with analogs like 6-(3-adamantyl-4-hydroxyphenyl)-2-naphthoic acid (Ki_i(RARγ) = 77 nM). Fluorophenyl groups may enhance steric hindrance, reducing RARα/β affinity while retaining RARγ specificity .
  • Cellular Differentiation Assays: Test in F9 murine teratocarcinoma cells. A 10–100 nM dose range typically induces differentiation (AC50_{50} < 100 nM) via RARγ activation .

Q. How can researchers resolve contradictions in reported solubility or bioactivity data?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect impurities >0.1%. Contaminants like unreacted esters or byproducts may alter solubility .
  • Crystallography: Single-crystal X-ray diffraction clarifies polymorphic forms. For example, recrystallization from xylenes vs. ethanol may yield distinct crystal lattices affecting solubility .

Q. What strategies optimize SAR studies for derivatives of 6-(4-Fluorophenyl)-2-naphthoic acid?

Methodological Answer:

  • Substituent Variation: Replace the fluorophenyl group with adamantyl, methoxy, or hydroxyl groups. Synthesize via Suzuki coupling or Friedel-Crafts acylation, then evaluate RAR selectivity .
  • Pharmacophore Modeling: Use software like Schrödinger to align analogs with RARγ’s ligand-binding domain. Focus on hydrophobic interactions with adamantyl groups and hydrogen bonding with carboxylic acid .

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